trans-P-nitrocinnamic acid
Overview
Description
trans-P-nitrocinnamic acid: is an organic compound that belongs to the family of cinnamic acids. It is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring, and a trans configuration of the double bond between the phenyl ring and the carboxylic acid group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-P-nitrocinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of p-nitrobenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction mixture is typically refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: trans-P-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of p-aminocinnamic acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or nitrating agents.
Major Products Formed:
Oxidation: p-Nitrobenzoic acid
Reduction: p-Aminocinnamic acid
Substitution: Various substituted nitrocinnamic acid derivatives
Scientific Research Applications
trans-P-nitrocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of trans-P-nitrocinnamic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the compound’s ability to participate in electrophilic aromatic substitution reactions allows it to modify biological molecules and exert its effects .
Comparison with Similar Compounds
Cinnamic acid: The parent compound without the nitro group.
p-Nitrobenzoic acid: Similar structure but lacks the double bond.
p-Aminocinnamic acid: The reduced form of trans-P-nitrocinnamic acid.
Uniqueness: this compound is unique due to the presence of both the nitro group and the trans configuration of the double bond. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(4-nitrophenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMRNCHTDONGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-89-6 | |
Record name | 4-Nitrocinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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